![molecular formula C5H12N4SSi B14417065 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole CAS No. 81589-01-7](/img/structure/B14417065.png)
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 1-position and a trimethylsilyl sulfanyl group at the 5-position of the tetrazole ring. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-tetrazole with trimethylsilyl chloride and sodium sulfide. The reaction is typically carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for tetrazole derivatives often involve the use of microwave-assisted synthesis, which allows for rapid and efficient reactions. For example, the conversion of nitriles to tetrazoles using sodium azide and a catalyst such as zinc chloride can be accelerated using microwave irradiation .
Analyse Chemischer Reaktionen
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the tetrazole ring results in amines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
Industry: Tetrazoles are used in the production of explosives and propellants due to their high nitrogen content and stability.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole depends on its specific application. In medicinal chemistry, tetrazoles often act as bioisosteres, mimicking the properties of carboxylic acids. They can interact with biological targets such as enzymes and receptors, modulating their activity. The trimethylsilyl sulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: This compound has a phenyl group at the 5-position instead of a trimethylsilyl sulfanyl group.
5-Methyltetrazole: This compound has a methyl group at the 5-position.
5-Aminotetrazole: This compound has an amino group at the 5-position.
The uniqueness of this compound lies in its combination of a methyl group and a trimethylsilyl sulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
81589-01-7 |
|---|---|
Molekularformel |
C5H12N4SSi |
Molekulargewicht |
188.33 g/mol |
IUPAC-Name |
trimethyl-(1-methyltetrazol-5-yl)sulfanylsilane |
InChI |
InChI=1S/C5H12N4SSi/c1-9-5(6-7-8-9)10-11(2,3)4/h1-4H3 |
InChI-Schlüssel |
JCEZYJSPNBDMTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


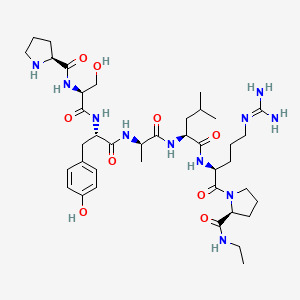


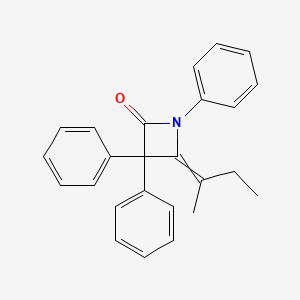

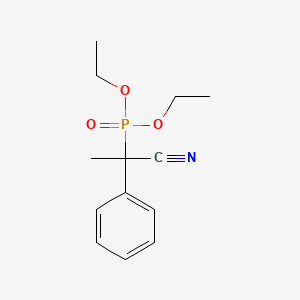
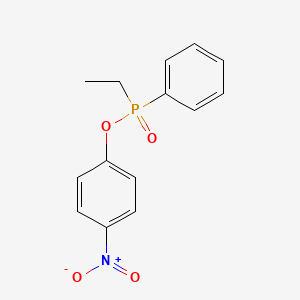


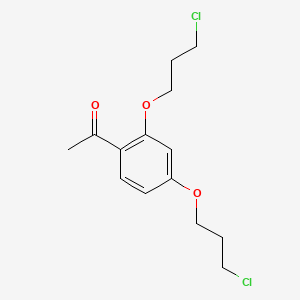
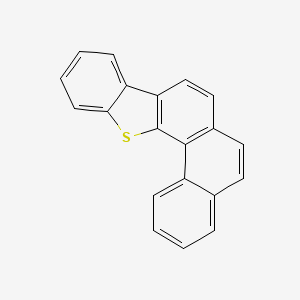
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
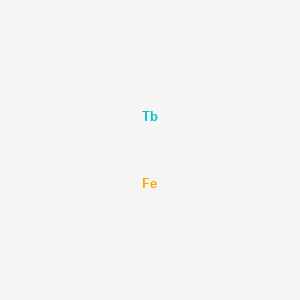
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
